molecular formula C25H21FN2O2 B14801420 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B14801420
M. Wt: 400.4 g/mol
InChI Key: HMOIWAJPUINESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in various biological and chemical processes. This particular compound is characterized by the presence of a fluorine atom, a trityl group, and an ethyl ester functional group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it valuable for drug discovery and development.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and trityl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-fluoro-1H-imidazole-5-carboxylate
  • 5-Fluoro-3H-imidazole-4-carboxylic acid ethyl ester
  • 1-Trityl-1H-imidazole-4-carboxylic acid

Uniqueness

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and stability, while the trityl group provides steric hindrance and increases lipophilicity. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H21FN2O2

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 5-fluoro-1-tritylimidazole-4-carboxylate

InChI

InChI=1S/C25H21FN2O2/c1-2-30-24(29)22-23(26)28(18-27-22)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3

InChI Key

HMOIWAJPUINESO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F

Origin of Product

United States

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